

# Crinecerfont hydrochloride's effect on the hypothalamic-pituitary-adrenal (HPA) axis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Crinecerfont hydrochloride |           |
| Cat. No.:            | B1515424                   | Get Quote |

An In-depth Technical Guide on the Effects of **Crinecerfont Hydrochloride** on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Crinecerfont hydrochloride is a novel, orally administered, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has been developed for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont and its effects on the hypothalamic-pituitary-adrenal (HPA) axis, with a focus on its clinical application in CAH. Detailed summaries of quantitative data from pivotal clinical trials are presented, along with descriptions of the experimental protocols employed. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of crinecerfont's pharmacology and its impact on HPA axis dysregulation in CAH.

# Introduction to Congenital Adrenal Hyperplasia and the HPA Axis

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, leading to impaired cortisol synthesis.[4] The most common form, accounting for approximately 95% of cases, is 21-hydroxylase deficiency.[1] The

#### Foundational & Exploratory





lack of cortisol production disrupts the negative feedback loop of the HPA axis, resulting in chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH).[4] This leads to adrenal hyperplasia and the shunting of steroid precursors towards the androgen synthesis pathway, causing hyperandrogenism.[4]

The standard treatment for CAH involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism are associated with significant long-term side effects.[5] Crinecerfont offers a novel therapeutic approach by targeting the HPA axis at a different point to reduce ACTH and consequently adrenal androgen production, independent of glucocorticoid action.[6]

#### **Mechanism of Action of Crinecerfont**

Crinecerfont is a potent and selective antagonist of the CRF1 receptor.[7] In the HPA axis, corticotropin-releasing factor (CRF) is released from the hypothalamus and binds to CRF1 receptors on the corticotroph cells of the anterior pituitary gland.[3][7] This binding stimulates the synthesis and release of ACTH into the circulation.[3] ACTH then acts on the adrenal cortex to stimulate the production of cortisol and other adrenal steroids.

By competitively blocking the binding of CRF to its receptor in the pituitary, crinecerfont directly reduces the secretion of ACTH.[7] This reduction in ACTH levels leads to decreased stimulation of the adrenal cortex, resulting in lower production of adrenal androgens and their precursors.

[7]





Click to download full resolution via product page

Figure 1: HPA Axis and Crinecerfont's Mechanism of Action.

# **Summary of Clinical Trial Data**

Crinecerfont has been evaluated in several clinical trials in both adult and pediatric patients with CAH. The following tables summarize the key quantitative findings from these studies.

#### **Phase 2 Studies**

Table 1: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adults with CAH (NCT03525886)[8][9]



| Hormone                                           | 50 mg QD | 100 mg QD | 100 mg BID                                |
|---------------------------------------------------|----------|-----------|-------------------------------------------|
| ACTH                                              | -        | -         | -66%                                      |
| 17-OHP                                            | -        | -         | -64%                                      |
| Androstenedione                                   | -        | -         | -64%                                      |
| Testosterone<br>(females)                         | -        | -         | 73% of participants<br>had ≥50% reduction |
| Androstenedione/Test<br>osterone Ratio<br>(males) | -        | -         | -26% to -65%                              |

Table 2: Median Percent Reduction in HPA Axis Hormones after 14 Days of Crinecerfont Treatment in Adolescents with CAH (NCT04045145)[10][11][12]

| Hormone                | 50 mg BID                              |
|------------------------|----------------------------------------|
| ACTH                   | -57.1%                                 |
| 17-OHP                 | -69.5%                                 |
| Androstenedione        | -58.3%                                 |
| Testosterone (females) | 60% of participants had ≥50% reduction |

# **Phase 3 Studies (CAHtalyst)**

Table 3: Efficacy of Crinecerfont in Adults with CAH at Week 24 (CAHtalyst Adult Trial)[1][13] [14][15]



| Endpoint                                                  | Crinecerfont | Placebo | p-value |
|-----------------------------------------------------------|--------------|---------|---------|
| Percent Reduction in Daily Glucocorticoid Dose            | -27.3%       | -10.3%  | <0.001  |
| Patients Achieving Physiologic GC Dose                    | 62.7%        | 17.5%   | <0.001  |
| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -299         | +45.5   | <0.001  |

Table 4: Efficacy of Crinecerfont in Pediatric Patients with CAH (CAHtalyst Pediatric Trial)[16] [17][18][19]

| Endpoint                                                  | Crinecerfont | Placebo | p-value |
|-----------------------------------------------------------|--------------|---------|---------|
| Change in Androstenedione from Baseline at Week 4 (ng/dL) | -197         | +71     | <0.001  |
| Percent Reduction in Daily Glucocorticoid Dose at Week 28 | -18.0%       | +5.6%   | <0.0001 |
| Patients Achieving Physiologic GC Dose at Week 28         | 30%          | 0%      | -       |

# **Experimental Protocols**

The clinical development of crinecerfont has involved rigorous, well-controlled studies. The general methodologies are outlined below.

## **Study Design**



- Phase 2 Studies (NCT03525886, NCT04045145): These were open-label, sequential-cohort, dose-finding studies to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of crinecerfont over a 14-day treatment period.[9][12]
- Phase 3 Studies (CAHtalyst Adult and Pediatric): These were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont over a longer duration (24-28 weeks), followed by an open-label extension period.[4][8]



Click to download full resolution via product page



Figure 2: Generalized Workflow of the CAHtalyst Phase 3 Clinical Trials.

### **Patient Population**

Participants in the clinical trials were diagnosed with classic 21-hydroxylase deficiency CAH, confirmed by hormonal and/or genetic testing.[20] Key inclusion criteria typically involved evidence of inadequate disease control despite being on stable glucocorticoid therapy.

### **Dosing and Administration**

Crinecerfont was administered orally, typically twice daily with meals.[21] Dosing in pediatric patients was weight-based.[3]

### **Hormone Quantification**

- Steroid Hormones (17-OHP, Androstenedione, Testosterone, Cortisol): Serum concentrations
  of these hormones were quantified using validated liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) methods.[2][22][23] This technique offers high specificity and
  sensitivity, which is crucial for accurately measuring steroid levels and avoiding crossreactivity issues often associated with immunoassays.[5][6][24]
- ACTH: Plasma ACTH concentrations were measured using validated immunochemiluminescent assays.[25][26][27][28][29]

#### **Sample Collection**

In some studies, serial blood samples were collected over a 24-hour period to assess the diurnal rhythm of HPA axis hormones and the effect of crinecerfont on these profiles.[11] Morning samples were also a key focus to evaluate the impact on the early morning ACTH surge.

## **Statistical Analysis**

Efficacy analyses in the Phase 3 trials were typically based on a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the change from baseline in the primary and key secondary endpoints between the crinecerfont and placebo groups.[19]



# Safety and Tolerability

Across the clinical trial program, crinecerfont has been generally well-tolerated.[1][13][15][16] The most commonly reported adverse events were fatigue and headache.[1][13]

#### Conclusion

Crinecerfont hydrochloride represents a significant advancement in the management of congenital adrenal hyperplasia. By selectively antagonizing the CRF1 receptor, it effectively reduces ACTH and adrenal androgen levels, thereby addressing the core pathophysiology of the disease. The robust data from the clinical trial program demonstrate that crinecerfont can lead to substantial reductions in key disease-related hormones and allows for a significant reduction in the daily glucocorticoid dose, potentially mitigating the long-term adverse effects of supraphysiologic steroid therapy. This technical guide provides a foundational understanding of the impact of crinecerfont on the HPA axis for professionals involved in endocrine research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Steroid Hormone Analysis by Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. SAT-418 Crinecerfont Allows for More Physiologic Glucocorticoid Treatment With Reduction of Androstenedione to a Normal Range in Pediatric Patients With Classic Congenital Adrenal Hyperplasia: Post Hoc Analysis of the CAHtalyst™ Pediatric Study -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry applications in endocrinology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]

#### Foundational & Exploratory





- 7. nadf.us [nadf.us]
- 8. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. endocrinology.org [endocrinology.org]
- 15. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 BioSpace [biospace.com]
- 16. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 17. crenessity.com [crenessity.com]
- 18. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 19. hcplive.com [hcplive.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An integrated PK-PD model for cortisol and the 17-hydroxyprogesterone and androstenedione biomarkers in children with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. idsplc.com [idsplc.com]
- 26. Rapid measurement of corticotropin (ACTH) with a modified immunochemiluminescent assay PubMed [pubmed.ncbi.nlm.nih.gov]



- 27. Validation of a chemiluminescent enzyme immunometric assay for plasma adrenocorticotropic hormone in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ADRENOCORTICOTROPIC HORMONE IMMUNOASSAY INTERFERENCE IN A PATIENT WITH SUBCLINICAL HYPERCORTISOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crinecerfont hydrochloride's effect on the hypothalamic-pituitary-adrenal (HPA) axis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515424#crinecerfont-hydrochloride-s-effect-on-the-hypothalamic-pituitary-adrenal-hpa-axis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com